(3Z)-5-bromo-3-(2-chloro-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a bromine atom, a chlorine atom, and two methoxy groups attached to a phenyl ring, along with an indole moiety
Preparation Methods
The synthesis of (3Z)-5-BROMO-3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of the chlorinated and methoxylated phenyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromine or chlorine atoms.
Substitution: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-5-BROMO-3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3Z)-5-BROMO-3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy groups, can form various interactions with enzymes, receptors, or other proteins, influencing their activity and leading to the compound’s observed effects. The pathways involved may include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar compounds to (3Z)-5-BROMO-3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE include other halogenated indole derivatives and methoxylated phenyl compounds. These compounds share structural similarities but differ in the specific positions and types of halogen or methoxy groups. The uniqueness of (3Z)-5-BROMO-3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrClNO3 |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13BrClNO3/c1-22-15-6-9(13(19)8-16(15)23-2)5-12-11-7-10(18)3-4-14(11)20-17(12)21/h3-8H,1-2H3,(H,20,21)/b12-5- |
InChI Key |
LPLJLUFJAJDZFM-XGICHPGQSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.